molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

Cat. No.: B1454879
CAS No.: 794501-16-9
M. Wt: 169.18 g/mol
InChI Key: CDEVOFDMWGXHJR-UHFFFAOYSA-N
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Description

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid (CAS 794501-16-9) is a high-purity chemical building block featuring a fused bicyclic [3.3.0] scaffold that combines cyclopentane and pyrrolidine rings. This compound is of significant value in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of more complex molecules. Its rigid, three-dimensional structure is particularly advantageous for exploring novel chemical space in the design of pharmaceutical candidates. The core application of this compound lies in its role as a key synthetic intermediate for active pharmaceutical ingredients (APIs). Bicyclic scaffolds based on the octahydrocyclopenta[c]pyrrole structure have been investigated for the development of Retinol-Binding Protein 4 (RBP4) antagonists, which are therapeutic candidates for metabolic and ocular diseases . Furthermore, related octahydrocyclopenta[c]pyrrole carboxylates are recognized as important intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a major class of cardiovascular drugs . The ketone and carboxylic acid functional groups present on this scaffold provide versatile handles for further synthetic modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is offered with a purity of 95% or higher and is supplied for Research Use Only. It is strictly for application in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEVOFDMWGXHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The main synthetic route involves:

  • Starting from an N-protected octahydrocyclopenta[c]pyrrole intermediate.
  • Employing lithium alkylide reagents under low-temperature conditions.
  • Introducing the carboxylic acid group via reaction with carbon dioxide or ethyl chloroformate.
  • Using chiral organic ligands to control stereochemistry and improve yield.

This method is noted for its short synthetic route, high yield, and scalability for mass production.

Detailed Reaction Steps

Step Description Reagents/Conditions Outcome
1 Use N-protected octahydrocyclopenta[c]pyrrole as starting material N-tertbutyloxycarbonyl (N-Boc) protection Provides stability and selectivity
2 Dissolve in solvent Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dioxane Solvent choice affects solubility and reaction kinetics
3 Add chiral organic ligand Examples: (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine Controls enantioselectivity
4 React with lithium alkylide at low temperature (-50°C to -78°C) Lithium s-butyl alkylide in cyclohexane solution, 2-3 hours Generates carbanion intermediate
5 React intermediate with carbon dioxide or ethyl chloroformate Carbon dioxide gas bubbling or addition of ethyl chloroformate Introduces carboxylic acid or ester group
6 Work-up and purification Acidification with HCl, extraction, drying, silica gel chromatography Isolates pure 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid derivative

Example Procedure (Embodiment 2 from patent CN102167680B)

  • N-Boc octahydrocyclopenta[c]pyrrole (4.2 g, 20 mmol) and (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine (4.07 g, 21 mmol) are dissolved in 150 mL methyl tert-butyl ether.
  • The solution is cooled to -78°C using a dry ice-propanone bath.
  • s-Butyl lithium (1.4 M in cyclohexane, 15 mL, 21 mmol) is added dropwise.
  • The mixture is stirred at -78°C for 3 hours.
  • Dry carbon dioxide gas is passed through the reaction for 30 minutes.
  • The reaction is warmed to room temperature and stirred overnight.
  • The mixture is cooled to 0-5°C, acidified with 1N HCl to pH 2-3.
  • Extraction with ethyl acetate, washing, drying, and evaporation yield the crude product.
  • Purification by silica gel chromatography yields the chiral N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid.

Reaction Scheme Summary

$$
\text{N-Boc octahydrocyclopenta[c]pyrrole} \xrightarrow[\text{2-3 h, -78°C}]{\text{s-butyl lithium + chiral ligand}} \text{Carbanion intermediate} \xrightarrow[\text{CO}_2 \text{ or ethyl chloroformate}]{\text{reaction}} \text{4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid derivative}
$$

Solvent and Reagent Selection

Parameter Options Notes
Solvent Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), Dioxane MTBE preferred for better yield and handling
Lithium Alkylide s-Butyl lithium in cyclohexane Provides strong base/nucleophile for deprotonation
Chiral Ligands (+)-Tocosamine, (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine Ensures stereochemical control

Yield and Scalability

  • The described method achieves high yields (typically above 70-80%).
  • The short synthetic route and use of commercially available reagents facilitate scale-up.
  • The process is suitable for industrial-scale production due to operational simplicity and reproducibility.

Additional Notes on Preparation

  • The N-protection step is crucial to prevent side reactions on the pyrrole nitrogen.
  • Low temperature (-50°C to -78°C) is essential to control the reactivity of lithium alkylide and avoid decomposition.
  • The reaction with carbon dioxide introduces the carboxylic acid functionality directly, a convenient and green approach.
  • Purification by silica gel chromatography ensures high purity of the final compound.

Summary Table of Preparation Method

Aspect Details
Starting Material N-Boc octahydrocyclopenta[c]pyrrole
Solvent MTBE (preferred), THF, or dioxane
Base/Nucleophile s-Butyl lithium (1.4 M in cyclohexane)
Temperature -50°C to -78°C
Reaction Time 2-3 hours for alkylide reaction; overnight post-CO2 addition
Chiral Ligand (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine diazocine
Carboxylation Agent Carbon dioxide gas or ethyl chloroformate
Work-up Acidification, extraction, drying, chromatography
Yield High (70-80% typical)
Scalability Suitable for mass production

This detailed preparation method is supported by patent literature and chemical synthesis data, providing a reliable and authoritative guide for researchers and industrial chemists working with 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. Additional practical details such as stock solution preparation and formulation are available but focus mainly on downstream applications rather than synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Catalytic hydrogenation can be used to reduce double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is studied for its potential as a therapeutic agent due to its ability to act as a PAR1 antagonist. This action inhibits thrombin, a key regulator of platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events such as myocardial infarction and stroke .

Case Study: Cardiovascular Health

Research indicates that this compound may be beneficial in patients with a history of cardiovascular events. In animal models, higher doses have shown increased inhibition of PAR1 activity, leading to a significant reduction in thrombotic events .

Neuroprotection

Recent studies have explored the neuroprotective effects of pyrrole derivatives on neuronal cell lines. For instance, pre-treatment with compounds similar to this compound has demonstrated the ability to mitigate oxidative stress-induced cell death in PC12 cells exposed to neurotoxic agents like 6-OHDA. This suggests potential applications in neurodegenerative diseases .

The compound exhibits broader biological activities beyond cardiovascular protection. It has been investigated for antimicrobial and antiviral properties, positioning it as a versatile candidate in drug development .

Future Directions in Research

The ongoing exploration of this compound includes:

  • Therapeutic Development : Further investigations into its pharmacological properties could lead to new treatments for cardiovascular diseases and neurodegenerative disorders.
  • Synthetic Chemistry : Its role as a building block in synthesizing more complex molecules presents opportunities for innovation in chemical synthesis .

Mechanism of Action

The mechanism of action of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in inhibiting certain enzymes and interacting with cellular receptors .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Oxo Position Functional Groups Key References
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid 4-oxo, 1-COOH Carboxylic acid, ketone
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid 6-oxo, 1-COOH Carboxylic acid, ketone
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-oxo, 2-COOtBu Ester, ketone
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-oxo, 3-COOH, 1-CH3 Carboxylic acid, ketone, methyl
(±)5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid 5-benzoyl, 1-COOH Carboxylic acid, benzoyl

Key Differences :

  • Functional Groups : Carboxylic acid derivatives (e.g., 1-COOH) exhibit higher polarity and hydrogen-bonding capacity compared to esters (e.g., 2-COOtBu in cis-tert-butyl derivatives), influencing solubility and bioavailability .
  • Ring Saturation : Hexahydro derivatives (e.g., cis-tert-butyl compound) have reduced ring saturation compared to octahydro systems, altering conformational flexibility .
Physicochemical Properties
Property 4-Oxo Target Compound 6-Oxo Derivative cis-tert-Butyl 5-Oxo Ester
Molecular Formula C₈H₁₁NO₃ C₈H₁₁NO₃ C₁₂H₁₉NO₃
Molecular Weight (g/mol) ~169.18 ~169.18 225.28
Solubility High (polar groups) Moderate Low (ester group)
LogP (Predicted) -0.5 to 0.3 -0.2 to 0.5 1.8–2.4
Stability and Reactivity
  • The 4-oxo compound is stable under standard storage conditions but may undergo decarboxylation at elevated temperatures.
  • In contrast, the tert-butyl ester derivative is prone to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid .

Biological Activity

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique fused ring structure and the presence of a keto group, is part of a broader class of pyrrole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.

The molecular formula for this compound is C8H13NO2C_8H_{13}NO_2. The presence of the keto group enhances its reactivity and solubility in biological systems, making it a candidate for various therapeutic applications.

Antagonism of Protease Activated Receptor 1 (PAR1)

One of the most significant biological activities attributed to this compound is its role as an antagonist to Protease Activated Receptor 1 (PAR1). By inhibiting PAR1, this compound disrupts thrombin's action, which is crucial in regulating platelet aggregation. This mechanism suggests potential applications in cardiovascular therapies aimed at reducing thrombotic events such as myocardial infarction and stroke.

Neuroprotective Effects

Research on similar pyrrole derivatives has indicated potential neuroprotective effects. For instance, studies have shown that certain pyrrole compounds can inhibit apoptosis and lipid peroxidation in cellular models of neurodegeneration. These findings suggest that this compound may also exhibit protective properties against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease .

Mechanistic Insights

The biological activity of this compound can be linked to its influence on various biochemical pathways. Notably, its interaction with PAR1 suggests modulation of cell signaling pathways related to cardiovascular health. Additionally, the antioxidant properties of pyrrole derivatives indicate that this compound may help mitigate oxidative stress, a factor implicated in neurodegenerative diseases .

Case Study: PAR1 Antagonism

In a study examining the effects of cyclopenta[c]pyrrole derivatives, it was found that these compounds could significantly reduce thrombin-induced platelet aggregation. The study highlighted the importance of structural modifications in enhancing PAR1 antagonistic activity, positioning this compound as a promising lead compound for further development in cardiovascular therapies.

Research Findings: Neuroprotection

A separate investigation focused on the effects of various pyrrole derivatives on PC12 cells exposed to 6-OHDA. The results indicated that pre-treatment with these compounds significantly reduced lipid peroxidation and intracellular reactive oxygen species (ROS) levels. Specifically, compounds similar to this compound demonstrated the ability to protect against oxidative stress-induced cell death .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Cyclopenta[c]pyrrole-1-carboxylic acidC8H11NO2PAR1 antagonist
4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acidC8H13NO2Enhanced PAR1 antagonism
Octahydrocyclopenta[c]pyrrole-1-carboxylic acidC8H13NO2Reduced thrombin activity

Q & A

Advanced Research Question

  • Substituent variation : Introduce alkyl/aryl groups at the pyrrole nitrogen or cyclopentane ring to modulate bioactivity .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects on reactivity or binding affinity .
  • In vitro assays : Test derivatives against target enzymes (e.g., proteases) to correlate structural modifications with inhibitory potency .

How can ecological toxicity be assessed despite limited data on biodegradation or bioaccumulation?

Advanced Research Question

  • QSAR models : Predict ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) using software like EPI Suite .
  • Microcosm studies : Simulate environmental degradation in soil/water systems with LC-MS/MS to track residual concentrations .
  • Bioassays : Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity in lieu of regulatory data .

What experimental approaches are recommended to study reactivity with nucleophiles or electrophiles?

Advanced Research Question

  • Kinetic studies : Monitor reaction rates with thiols or amines under pseudo-first-order conditions .
  • Trapping experiments : Use stabilizing agents (e.g., TEMPO) to isolate reactive intermediates .
  • Incompatibility screening : Test stability with common lab reagents (e.g., oxidizing agents) via DSC to identify hazardous reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Reactant of Route 2
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.